molecular formula C16H11N3O B8588490 2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

Cat. No. B8588490
M. Wt: 261.28 g/mol
InChI Key: GPTMIMIPPVPIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-isoquinolin-5-ylfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C16H11N3O/c17-16-15-10(4-7-19-16)8-14(20-15)13-3-1-2-11-9-18-6-5-12(11)13/h1-9H,(H2,17,19)

InChI Key

GPTMIMIPPVPIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=CC4=C(O3)C(=NC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chlorofuro[2,3-c]pyridin-7-amine (4.0 g, 23.8 mmol) and 5-isoquinoline boronic acid (4.33 g, 25.0 mmol) in 1,4-dioxane (150 mL) and water (50 mL) was sparged with nitrogen for 15 min and then treated with Pd(PPh3)2Cl2 (250 mg). After sparging with nitrogen for another 5 min, K2CO3 (2.2 g, 59.5 mmol) was added and the mixture heated at reflux overnight. The 1,4-dioxane was removed in vacuo and DCM was added. The phases were separated and the organic phase was washed with water, then brine. The solution was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (2% MeOH:DCM) to provide the 5.6 g (90%) of the title compound. 1H NMR (300 MHz, CD3OD): δ 6.99 (d, J=5.4 Hz, 1H), 7.27 (s, 1H), 7.73 (d, J=5.4 Hz, 1H); 7.81 (t, J=8.1 Hz, 1H), 8.22 (d, J=8.1 Hz, 1H), 8.29 (dd, J=7.4 Hz, J=1.0 Hz, 1H), 8.44 (d, J=5.4 Hz, 1H), 8.55 (d, J=6.0 Hz, 1H); 9.32 (s, 1 H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
90%

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